![molecular formula C13H19IN2O3S B275423 N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide](/img/structure/B275423.png)
N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide
Overview
Description
N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide, also known as MPI or NSC 707545, is a chemical compound that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has been studied for its potential use as a radioligand for imaging studies of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuronal survival, and addiction. N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has also been studied for its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide binds to the sigma-1 receptor with high affinity and selectivity, leading to various downstream effects such as modulation of calcium signaling and regulation of protein-protein interactions. The exact mechanism of action of N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide is still being studied, but it is believed to involve the activation of various signaling pathways and the modulation of cellular processes.
Biochemical and Physiological Effects:
N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of protein-protein interactions, and induction of apoptosis in cancer cells. N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its potential use as a radioligand for imaging studies, and its potential use as a therapeutic agent for various diseases. However, N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide also has several limitations, including its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability and high cost.
Future Directions
For research on N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide include further optimization of the synthesis method to improve yield and purity, development of new radioligands for imaging studies, and investigation of the potential therapeutic applications of N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide for various diseases. Other future directions include studying the mechanism of action of N-(3-Morpholinopropyl)-4-iodobenzenesulphonamide in more detail and exploring its potential use in combination with other drugs for synergistic effects.
properties
Molecular Formula |
C13H19IN2O3S |
---|---|
Molecular Weight |
410.27 g/mol |
IUPAC Name |
4-iodo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H19IN2O3S/c14-12-2-4-13(5-3-12)20(17,18)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11H2 |
InChI Key |
WEFGQYOIWCQPST-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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